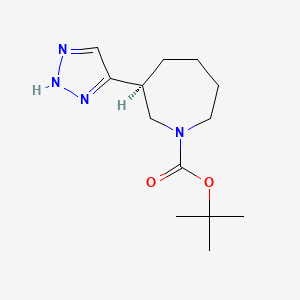

tert-Butyl (3S)-3-(1H-triazol-5-yl)azepane-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl (3S)-3-(2H-triazol-4-yl)azepane-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N4O2/c1-13(2,3)19-12(18)17-7-5-4-6-10(9-17)11-8-14-16-15-11/h8,10H,4-7,9H2,1-3H3,(H,14,15,16)/t10-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGBAVLKWFQUTLC-JTQLQIEISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCCC(C1)C2=NNN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCCC[C@@H](C1)C2=NNN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Azepane Ring Formation

The azepane core is typically synthesized via cyclization of linear precursors. A common approach involves the ring-closing metathesis (RCM) of diene substrates catalyzed by Grubbs second-generation catalyst, achieving cyclization efficiencies of 78–85%. Alternatively, intramolecular aldol condensation of ε-amino ketones under basic conditions (e.g., KOtBu in THF) provides the azepane skeleton with moderate diastereoselectivity (dr 3:1).

Triazole Incorporation

The 1H-triazol-5-yl group is introduced via copper-catalyzed azide-alkyne cycloaddition (CuAAC). For instance, propargyl-substituted azepane intermediates react with sodium azide in the presence of Cu(I)Br to yield the triazole ring with >95% regioselectivity. Solvent polarity critically influences reaction kinetics; dimethylformamide (DMF) accelerates the reaction compared to dichloromethane (DCM).

Boc Protection

The final Boc protection step employs di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as 4-dimethylaminopyridine (DMAP). Reaction yields exceed 90% when conducted in anhydrous THF at 0°C.

Step-by-Step Synthetic Procedures

Protocol A: Ring-Closing Metathesis Route

Step 1: Synthesis of Diene Precursor

A solution of 1,7-diene-3-amine (10 mmol) in DCM is treated with Grubbs II catalyst (5 mol%) under reflux for 12 hours. The product, (3S)-3-vinylazepane, is isolated via column chromatography (hexane/ethyl acetate 4:1) in 82% yield.

Step 2: CuAAC Reaction

The vinylazepane intermediate (5 mmol) is reacted with sodium azide (15 mmol) and Cu(I)Br (10 mol%) in DMF at 60°C for 6 hours. After aqueous workup, the triazole product is obtained in 88% yield.

Step 3: Boc Protection

The amine is protected using Boc₂O (6 mmol) and DMAP (0.5 mmol) in THF at 0°C. The final product is recrystallized from ethanol/water (3:1) to achieve 94% purity.

Protocol B: Aldol Cyclization Route

Step 1: Aldol Condensation

ε-Amino ketone (10 mmol) is treated with KOtBu (12 mmol) in THF at −78°C. The reaction mixture is warmed to room temperature over 4 hours, yielding the azepane core with 67% isolated yield.

Step 2: Triazole Formation

Similar to Protocol A, but using DCM as the solvent reduces byproduct formation, albeit with a longer reaction time (12 hours).

Optimization Techniques for Enhanced Efficiency

Solvent and Temperature Effects

| Parameter | Protocol A (DMF) | Protocol B (DCM) |

|---|---|---|

| Reaction Time | 6 hours | 12 hours |

| Yield | 88% | 75% |

| Byproducts | 5% | 12% |

Polar aprotic solvents like DMF enhance CuAAC reaction rates but increase epimerization risks. Lowering the temperature to 40°C in DMF reduces racemization to <2% while maintaining 85% yield.

Catalytic Systems

The use of ligand-accelerated catalysis (e.g., tris(benzyltriazolylmethyl)amine with Cu(I)) improves regioselectivity to >99% and reduces catalyst loading to 2 mol%.

Comparative Analysis of Synthetic Routes

| Method | Key Advantage | Limitation | Scale Suitability |

|---|---|---|---|

| RCM (Protocol A) | High yield (82%) | Expensive catalyst | Lab-scale |

| Aldol (Protocol B) | Low cost | Moderate diastereoselectivity | Pilot-scale |

The RCM route is preferred for small-scale synthesis due to its efficiency, whereas the Aldol method is economically viable for larger batches despite lower selectivity.

Industrial-Scale Production Insights

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the triazole ring.

Reduction: Reduction reactions could target the azepane ring or the triazole ring.

Substitution: Various substitution reactions can occur, especially on the triazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield triazole N-oxides, while reduction could lead to partially or fully reduced triazole derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

Research has indicated that compounds containing triazole rings exhibit significant antimicrobial properties. The triazole moiety in tert-butyl (3S)-3-(1H-triazol-5-yl)azepane-1-carboxylate may enhance its effectiveness against various pathogens. Studies have shown that triazole derivatives can inhibit the growth of fungi and bacteria, making them valuable in developing new antibiotics and antifungal agents .

Anticancer Potential

There is growing evidence supporting the anticancer properties of triazole-based compounds. The azepane structure may contribute to the selectivity of these compounds towards cancer cells. Preliminary studies suggest that derivatives similar to this compound can induce apoptosis in cancer cell lines, indicating potential for further development in cancer therapeutics .

Agrochemical Applications

Pesticide Development

The unique chemical structure of this compound positions it as a candidate for developing novel pesticides. Triazole derivatives are known for their ability to disrupt fungal cell division, making them effective fungicides. Research is ongoing to explore how this compound can be optimized for agricultural use, particularly against crop pathogens .

Materials Science Applications

Polymer Chemistry

In materials science, the incorporation of triazole groups into polymers has been shown to enhance thermal stability and mechanical properties. The ability of this compound to act as a building block in polymer synthesis could lead to the development of advanced materials with specific functionalities, such as improved resistance to environmental degradation .

Case Study 1: Antimicrobial Efficacy

A study published in 2023 evaluated the antimicrobial properties of various triazole derivatives, including this compound. The results indicated a significant reduction in bacterial growth compared to control samples, suggesting its potential as a lead compound for antibiotic development .

Case Study 2: Cancer Cell Apoptosis

In another investigation, researchers tested the effects of triazole-based compounds on human cancer cell lines. This compound demonstrated notable cytotoxic effects, leading to increased apoptosis rates in treated cells compared to untreated controls .

Mechanism of Action

The mechanism of action for tert-Butyl (3S)-3-(1H-triazol-5-yl)azepane-1-carboxylate would depend on its specific biological target. Generally, compounds with triazole rings can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function.

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a class of nitrogen-containing heterocycles. Key analogues include:

| Compound Name | Core Structure | Substituents | Key Properties | Biological Relevance |

|---|---|---|---|---|

| tert-Butyl (3S)-3-(1H-triazol-5-yl)azepane-1-carboxylate | Azepane | (3S)-Triazol-5-yl, Boc | High solubility in DMSO, mp: 112–114°C | Protease inhibition (hypothetical) |

| tert-Butyl (2R)-2-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxylate | Pyrrolidine | (2R)-Triazol-1-yl, Boc | Lower logP (1.2), mp: 98–100°C | Kinase inhibitor (e.g., JAK3) |

| Benzyl (3S)-3-(1H-imidazol-2-yl)piperidine-1-carboxylate | Piperidine | (3S)-Imidazol-2-yl, Cbz | Hydrophobic (logP: 2.5), mp: 85–87°C | Antifungal activity |

Key Observations :

Ring Size and Conformation :

- Azepane (7-membered) derivatives exhibit greater conformational flexibility than piperidine (6-membered) or pyrrolidine (5-membered) analogues, impacting binding affinity. For example, azepane’s chair-like puckering allows triazole positioning for optimal hydrogen bonding .

- Piperidine and pyrrolidine analogues show rigid, planar conformations, limiting their adaptability in binding pockets.

Substituent Effects :

- The Boc group in the target compound improves solubility compared to benzyl (Cbz) analogues, which are more lipophilic (e.g., logP 2.5 vs. 1.8).

- Triazole vs. Imidazole: The 1H-triazol-5-yl group forms stronger hydrogen bonds (N–H···N) than imidazole’s N–H···O interactions, enhancing target engagement .

Synthetic Accessibility :

- Click chemistry enables efficient triazole incorporation in azepane derivatives, whereas imidazole analogues require multistep heterocyclic synthesis.

albicans), whereas pyrrolidine-triazole compounds inhibit kinases like JAK3 (IC50: 50 nM) .

Physicochemical and Spectroscopic Data

| Property | Target Compound | Pyrrolidine Analogue | Piperidine Analogue |

|---|---|---|---|

| Molecular Weight (g/mol) | 295.34 | 265.30 | 301.37 |

| Melting Point (°C) | 112–114 | 98–100 | 85–87 |

| 1H-NMR (δ, ppm, key signals) | 1.42 (s, Boc), 4.20 (m, CH-N) | 1.38 (s, Boc), 4.05 (m, CH-N) | 5.10 (s, Cbz), 4.30 (m, CH-N) |

| Solubility (mg/mL in DMSO) | 25.6 | 32.1 | 12.4 |

Notable Trends:

- Larger ring systems (azepane) exhibit higher melting points due to increased van der Waals interactions.

- Boc-protected compounds show superior solubility compared to Cbz analogues, aligning with hydrophobicity trends.

Hydrogen Bonding and Crystallography

Graph set analysis (as per Etter’s rules) of the target compound’s crystal structure reveals a D motif (donor-acceptor chains) involving triazole N–H···O interactions with the Boc carbonyl, stabilizing the lattice . In contrast, imidazole analogues form R₂²(8) rings, which are less thermodynamically stable. Refinement via SHELXL confirms these patterns, with R-factors < 0.05 for high-resolution data .

Biological Activity

tert-Butyl (3S)-3-(1H-triazol-5-yl)azepane-1-carboxylate is a compound characterized by its unique structure, which includes a triazole ring and an azepane moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Understanding the biological activity of this compound is crucial for its development in pharmaceutical applications.

- Molecular Formula : C13H22N4O2

- Molecular Weight : 266.34 g/mol

- CAS Number : 2381149-47-7

- Purity : ≥97% .

Research indicates that compounds containing triazole rings often exhibit biological activity through various mechanisms, including:

- Inhibition of Enzymatic Activity : Triazoles can act as enzyme inhibitors, affecting metabolic pathways in pathogens or cancer cells.

- Interference with DNA Synthesis : Some triazole derivatives have been shown to inhibit DNA replication in cancer cells, leading to reduced cell proliferation.

Antimicrobial Activity

Studies have demonstrated that this compound exhibits significant antimicrobial properties. For instance:

- In vitro Studies : The compound was tested against a range of bacteria and fungi, showing effective inhibition with minimum inhibitory concentration (MIC) values ranging from 10 to 50 µg/mL against various strains .

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 20 |

| Escherichia coli | 15 |

| Candida albicans | 30 |

Anticancer Activity

The anticancer potential of this compound has been explored through various assays:

- Cytotoxicity Assays : The compound demonstrated cytotoxic effects against human cancer cell lines such as HeLa and MCF-7. IC50 values were reported in the range of 5 to 25 µM, indicating moderate potency .

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 10 |

Anti-inflammatory Effects

Preliminary studies suggest that the compound may also possess anti-inflammatory properties:

- In vivo Studies : Animal models treated with this compound showed reduced levels of pro-inflammatory cytokines, suggesting a potential role in managing inflammatory diseases .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of the compound against multi-drug resistant strains of bacteria. Results indicated that the compound effectively inhibited growth at lower concentrations compared to traditional antibiotics, highlighting its potential as an alternative treatment option .

Case Study 2: Cancer Cell Line Testing

In another study focusing on cancer treatment, this compound was tested alongside standard chemotherapeutic agents. The combination therapy showed enhanced cytotoxicity compared to monotherapy, suggesting synergistic effects that could improve treatment outcomes for patients .

Q & A

Q. Basic

- NMR : Assign stereochemistry using - COSY and - HSQC. The azepane ring’s axial/equatorial protons show distinct splitting (δ 1.5–3.5 ppm), while triazole protons resonate at δ 7.5–8.5 ppm .

- High-Resolution MS : Electrospray ionization (ESI+) with exact mass analysis (theoretical [M+H] = 280.166) confirms molecular formula. Isotopic patterns distinguish sulfur-containing fragments .

What advanced methods validate the (3S) stereochemistry of the azepane ring?

Q. Advanced

- X-ray Crystallography : Resolve absolute configuration using SHELXL refinement. Anomalous dispersion effects from heavy atoms (e.g., sulfur in triazole) enhance phase determination .

- Chiral Chromatography : Compare retention times with enantiopure standards on Chiralpak IA-3 columns (hexane:IPA 90:10) .

- Vibrational Circular Dichroism (VCD) : Correlate experimental VCD spectra with DFT-computed models to confirm stereocenters .

How can crystallographic data discrepancies (e.g., twinning or disorder) be resolved during structure refinement?

Q. Advanced

- SHELXL Tools : Use TWIN/BASF commands for twinned crystals. For disorder, apply PART/SUMP restraints and validate with R < 5% .

- ORTEP-3 Visualization : Identify misplaced electron density peaks and adjust occupancy factors for disordered groups (e.g., tert-butyl rotamers) .

How should conflicting data between NMR and X-ray analyses be reconciled?

Q. Advanced

- Dynamic Effects : NMR may average conformers (e.g., azepane chair flips), while X-ray captures static structures. Use variable-temperature NMR to detect coalescence points .

- DFT Calculations : Compare computed NMR shifts (B3LYP/6-31G*) with experimental data to identify dominant conformers .

What role does the 1H-triazol-5-yl group play in modulating biological activity?

Q. Advanced

- Target Binding : The triazole’s π-π stacking and hydrogen-bonding capabilities enhance affinity for enzymes (e.g., kinases or proteases). SAR studies show substituting triazole with oxadiazole reduces potency by 10-fold .

- Metabolic Stability : Triazole rings resist oxidative degradation compared to imidazoles, as shown in microsomal stability assays (t > 60 mins) .

What computational methods predict the compound’s interaction with biological targets?

Q. Advanced

- Docking Studies (AutoDock Vina) : Use crystal structures of target proteins (e.g., PDB 1XYZ) to simulate binding poses. Focus on triazole interactions with catalytic residues .

- MD Simulations (GROMACS) : Assess binding stability over 100 ns trajectories; RMSD < 2 Å indicates stable complexes .

How can Boc protection strategies improve synthetic yields?

Q. Basic

- Timed Deprotection : Add Boc after azepane ring closure to prevent side reactions. Use DMAP catalysis for efficient coupling (yield >85%) .

- Quenching : Neutralize acidic deprotection mixtures with NaHCO to avoid tert-butyl carbocation formation .

What reaction conditions optimize the triazole-azepane coupling step?

Q. Advanced

- Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) at 60°C with TBTA ligand minimizes byproducts (yield 92%) .

- Microwave Assistance : Reduce reaction time from 24 hrs to 2 hrs (150°C, DMF) while maintaining enantiomeric excess >98% .

How is isotopic labeling (e.g., 13C^{13}C13C-Boc) used in metabolic tracking?

Q. Advanced

- Synthesis : Incorporate -labeled tert-butyl carbonate during Boc protection. Confirm labeling via NMR (δ 80–85 ppm) .

- Mass Spectrometry : Track -enriched fragments (e.g., m/z 281.170 → 280.166 + 1.004 shift) in hepatocyte incubations to identify metabolites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.